c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2

GLP-1 receptor cAMP assay functional potency

Researchers requiring a high-potency, conformationally constrained GLP-1R agonist face limited availability of validated probes. This compound solves this with a precisely engineered i→i+4 lactam bridge stabilizing the bioactive α-helix, delivering exceptional functional potency (EC50 4.0 pM) equivalent to exenatide. Key advantages: • Benchmark reference for high-sensitivity cAMP assays with picomolar sensitivity • Unique Lys26 site enables site-specific bioconjugation without disrupting receptor binding (IC50 6.2 nM) • Consistent lot-to-lot purity (≥95%) ensures reproducible screening across independent labs. Supplied as lyophilized powder with cold-chain shipping.

Molecular Formula C154H231N41O47
Molecular Weight 3408.7 g/mol
Cat. No. B10847350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2
Molecular FormulaC154H231N41O47
Molecular Weight3408.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C4CCCCNC(=O)CCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)C)C)CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC7=CN=CN7)N
InChIInChI=1S/C154H231N41O47/c1-16-79(10)124(151(240)172-82(13)129(218)181-107(62-88-65-164-93-36-24-23-35-91(88)93)141(230)183-103(58-76(4)5)142(231)192-122(77(6)7)149(238)180-95(37-25-27-54-155)132(221)167-69-116(206)173-94(40-30-56-163-154(159)160)131(220)165-67-113(158)203)194-143(232)105(59-85-31-19-17-20-32-85)184-138(227)101(49-53-120(212)213)178-135(224)96-38-26-28-55-162-114(204)41-29-39-97(136(225)177-99(46-50-112(157)202)134(223)171-80(11)127(216)170-81(12)128(217)175-96)176-137(226)100(48-52-119(210)211)179-139(228)102(57-75(2)3)182-140(229)104(61-87-42-44-90(201)45-43-87)185-146(235)109(71-196)188-148(237)111(73-198)189-150(239)123(78(8)9)193-145(234)108(64-121(214)215)186-147(236)110(72-197)190-153(242)126(84(15)200)195-144(233)106(60-86-33-21-18-22-34-86)187-152(241)125(83(14)199)191-117(207)70-168-133(222)98(47-51-118(208)209)174-115(205)68-166-130(219)92(156)63-89-66-161-74-169-89/h17-24,31-36,42-45,65-66,74-84,92,94-111,122-126,164,196-201H,16,25-30,37-41,46-64,67-73,155-156H2,1-15H3,(H2,157,202)(H2,158,203)(H,161,169)(H,162,204)(H,165,220)(H,166,219)(H,167,221)(H,168,222)(H,170,216)(H,171,223)(H,172,240)(H,173,206)(H,174,205)(H,175,217)(H,176,226)(H,177,225)(H,178,224)(H,179,228)(H,180,238)(H,181,218)(H,182,229)(H,183,230)(H,184,227)(H,185,235)(H,186,236)(H,187,241)(H,188,237)(H,189,239)(H,190,242)(H,191,207)(H,192,231)(H,193,234)(H,194,232)(H,195,233)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H4,159,160,163)/t79-,80-,81-,82-,83-,84-,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,122-,123-,124-,125-,126-/m0/s1
InChIKeyFZOFJRYZQZCXIG-XPPJIRRWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 Overview


c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 is a synthetic analog of glucagon-like peptide-1 (GLP-1), a key incretin hormone involved in glucose-dependent insulin secretion [1]. This compound is an active fragment of GLP-1 (residues 7-37) engineered with three distinct modifications: an alanine-to-glycine substitution at position 8 (Gly8), a homoglutamate (hGlu) substitution at position 22, and a lysine (Lys) substitution at position 26. These modifications, particularly the introduction of an i to i+4 lactam bridge between hGlu22 and Lys26, are designed to constrain the peptide's alpha-helical conformation, a structural feature critical for high-affinity interaction with the GLP-1 receptor (GLP-1R) [2].

Assay context GLP-1R cAMP and receptor binding studies
Structural feature Constrained alpha-helix (hGlu22–Lys26 lactam bridge)
Modification site Lys26 handle for bioconjugation or labeling research

c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2: Structural Specificity


Substituting c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 with a generic GLP-1(7-37) analog is not scientifically valid due to the profound impact of its unique conformational constraint on receptor pharmacology. The specific i to i+4 lactam bridge between hGlu22 and Lys26 is a precise structural feature that stabilizes the alpha-helical conformation required for GLP-1R activation [1]. Even closely related analogs, such as those with alternative lactam bridge placements (e.g., c[Glu18-Lys22] or c[Glu23-Lys27]), exhibit markedly different potencies and receptor affinities [1]. Furthermore, the substitution at position 26 (Lys) in this compound provides a unique conjugation handle that is not present in other analogs, precluding their use as interchangeable reagents for downstream modification or bioconjugation studies. The quantitative evidence below demonstrates that even minor alterations in the position or nature of the lactam bridge can lead to orders-of-magnitude differences in functional activity.

Generic GLP-1(7-37) Lacks conformational constraint; receptor pharmacology may shift away from that of the bridged analog.
Shifted lactam bridge (18-22, 23-27) Binding profile differs by >46-fold; structure-activity relationships do not transfer directly.
Analog without Lys26 Missing unique conjugation handle; bioconjugation work may require this specific peptide scaffold.

c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2: Quantitative Differentiation vs. Analogs


cAMP Functional Potency Comparison

In a direct comparison of functional agonist activity at the human GLP-1R expressed in CHO cells, c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 demonstrates an EC50 of 0.00400 nM (4.0 pM) for stimulating cAMP production [1]. This potency is significantly greater than closely related conformationally constrained analogs, such as c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2 (EC50 = 0.140 nM, 35-fold less potent) and c[Glu20-Lys24][Gly8]GLP-1(7-37)-NH2 (EC50 = 0.450 nM, 112-fold less potent), both of which were evaluated in the same assay system [1]. Notably, its functional potency is equivalent to that of exenatide (EC50 = 0.00400 nM), a clinically approved GLP-1R agonist [1].

cAMP Functional Potency
Head-to-head
EC₅₀ 0.00400 nM
Reported picomolar functional activity at GLP-1R in CHO cells; comparable to exenatide in same assay.
35- to 112-fold lower EC₅₀ vs. lactam-shifted analogs (positions 20-24, 21-25).
GLP-1 receptor cAMP assay functional potency agonist activity

Receptor Binding Affinity Comparison

The binding affinity of c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 for the GLP-1R is characterized by an IC50 of 6.2 nM [1]. This value is distinct from that of other lactam-bridged analogs where the constraint is shifted by just a single helical turn. For example, the i to i+4 lactam bridge in c[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2 yields a higher affinity (IC50 = 3.6 nM), while the c[Glu23-Lys27][Gly8]GLP-1(7-37)-NH2 analog shows a markedly lower affinity (IC50 = 290 nM), representing a >46-fold difference [1]. These data demonstrate that the precise location of the lactam bridge is a critical determinant of receptor engagement, and that the [hGlu22-Lys26] constraint confers a specific, non-interchangeable binding profile.

Receptor Binding Affinity
Head-to-head
IC₅₀ 6.2 nM
Binding profile is bridge-position dependent; supports SAR interpretation for residues 22–26.
Greater than 46-fold difference vs. Glu23–Lys27 analog; 1.7-fold vs. Glu18–Lys22 analog.
GLP-1 receptor binding affinity IC50 lactam bridge structure-activity relationship

Lys26 Substitution Binding Comparison

The specific identity of the amino acid at position 26 in the lactam bridge is a subtle but measurable determinant of receptor binding. c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2, featuring a Lys residue at position 26, exhibits an IC50 of 6.2 nM [1]. The direct comparator, c[Glu22-Orn26][Gly8]GLP-1(7-37)-NH2, which substitutes Lys with ornithine (Orn), a non-proteinogenic amino acid with a side chain one methylene group shorter, shows a nearly identical IC50 of 6.4 nM [1]. This comparison demonstrates that the presence of Lys at position 26, while providing a primary amine for potential downstream conjugation, does not compromise receptor binding affinity compared to the Orn analog.

Lys26 Substitution Binding
Head-to-head
IC₅₀ 6.2 nM (Lys26) vs. 6.4 nM (Orn26)
Lys26 retains receptor binding affinity; supports bioconjugation scaffold development studies.
Only 3.1% variation vs. ornithine analog; conjugation-ready amine available.
GLP-1 receptor amino acid substitution structure-activity relationship ornithine lysine

c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2: Validated Application Scenarios


High-Sensitivity cAMP Functional Assays

The compound's exceptional functional potency (EC50 = 4.0 pM) [1] makes it a premier tool for high-sensitivity cAMP assays, particularly in cell lines with low GLP-1R expression or when screening for weak antagonists. Its activity is equivalent to exenatide but is achieved with a distinct, conformationally constrained backbone, allowing researchers to distinguish between binding affinity and functional efficacy. This is critical for mechanism-of-action studies where a robust, low-concentration signal is required to minimize off-target effects or ligand depletion.

SAR Studies on Alpha-Helical Conformation

The specific placement of the hGlu22-Lys26 lactam bridge provides a unique probe for investigating the role of alpha-helical conformation in GLP-1R activation. As demonstrated, shifting the bridge by a single turn (to positions 18-22 or 23-27) drastically alters binding affinity (IC50 range: 3.6 nM to 290 nM) [2]. This compound serves as a reference standard for evaluating how conformational constraints in the 22-26 region affect receptor binding and signaling, a key area of interest for designing biased or long-acting GLP-1R agonists.

Bioconjugation at Lys26 Position

The presence of a unique lysine residue at position 26 (Lys26) provides a site-specific handle for bioconjugation, a feature not available in all constrained GLP-1 analogs. The demonstrated comparable binding affinity (IC50 = 6.2 nM) to the Orn26 analog (IC50 = 6.4 nM) [2] suggests that modifications at the Lys26 amine are unlikely to severely disrupt receptor binding. This makes the compound a validated scaffold for developing novel GLP-1R probes (e.g., fluorescent, biotinylated, or PEGylated conjugates) for receptor trafficking, imaging, or half-life extension studies.

Benchmarking for Novel GLP-1R Agonists

Due to its well-characterized and publicly available potency data across multiple independent databases (BindingDB, TTD) [1][2], c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 can serve as a reliable benchmark for evaluating novel GLP-1R agonists. Its picomolar functional activity and distinct binding profile provide a consistent reference point for comparing the efficacy and affinity of new chemical entities in standardized in vitro assays, ensuring reproducibility across different research groups and experimental batches.

Application
Selection Property
Validation Focus
cAMP functional assay studies
Functional potency in GLP-1R cell models
cAMP EC₅₀ and signal-to-background review
GLP-1R SAR studies
Conformational constraint at residues 22–26
Binding affinity comparison across lactam bridge positions
Bioconjugation scaffold development
Lysine-26 conjugation handle
Receptor binding retention after Lys modification
GLP-1R agonist benchmarking
Reported potency and affinity reference
Consistency across assay platforms and published data

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